molecular formula C15H17F3N2O B2675178 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide CAS No. 338420-62-5

3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide

Cat. No. B2675178
CAS RN: 338420-62-5
M. Wt: 298.309
InChI Key: WYOUAPQUYHEVQL-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide” is a unique chemical with a linear formula of C19H18F3NO . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been extensively studied . The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a linear formula of C19H18F3NO . The CAS Number is 26803-20-3 and the MDL number is MFCD18428744 .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide is part of a broader category of chemical inhibitors that target Cytochrome P450 (CYP) enzymes, crucial for drug metabolism and potential drug-drug interactions. Selective chemical inhibitors, including compounds like 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide, play a significant role in assessing the contribution of various CYP isoforms to the metabolism of drugs. The inhibitor's selectivity is key to understanding specific CYP isoforms' involvement in drug metabolism and predicting potential drug-drug interactions in clinical settings (Khojasteh et al., 2011).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a core component of 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide, is a versatile scaffold in medicinal chemistry for developing compounds to treat human diseases. The saturated nature of this ring, owing to sp3-hybridization, allows efficient exploration of pharmacophore space, contributing to the stereochemistry of molecules and enhancing three-dimensional coverage. This review highlights the significance of the pyrrolidine ring and its derivatives in designing new compounds with varied biological profiles, underscoring the compound's role in drug discovery and development (Li Petri et al., 2021).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

properties

IUPAC Name

(Z)-3-pyrrolidin-1-yl-N-[3-(trifluoromethyl)phenyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O/c1-11(20-7-2-3-8-20)9-14(21)19-13-6-4-5-12(10-13)15(16,17)18/h4-6,9-10H,2-3,7-8H2,1H3,(H,19,21)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOUAPQUYHEVQL-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=CC(=C1)C(F)(F)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)NC1=CC=CC(=C1)C(F)(F)F)/N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide

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